molecular formula C17H17ClN2O3S B2439511 4-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}morpholine CAS No. 477869-35-5

4-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}morpholine

Cat. No.: B2439511
CAS No.: 477869-35-5
M. Wt: 364.84
InChI Key: RUQYFNUXOVPXKP-UHFFFAOYSA-N
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Description

4-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}morpholine is an organic compound with a complex structure that includes a morpholine ring, a nitrobenzyl group, and a chlorophenyl sulfanyl group

Mechanism of Action

Target of Action

Related compounds have been shown to interact with theEstrogen receptor beta . This receptor is a part of the nuclear receptor family of intracellular receptors and plays crucial roles in regulating development, metabolic homeostasis, inflammation, and cancer.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}morpholine . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}morpholine typically involves multiple steps. One common route starts with the nitration of 4-chlorophenyl sulfide to introduce the nitro group. This is followed by the alkylation of the resulting nitro compound with morpholine under basic conditions to form the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}morpholine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}morpholine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both a nitro group and a morpholine ring allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and development .

Properties

IUPAC Name

4-[[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c18-14-2-4-15(5-3-14)24-17-6-1-13(11-16(17)20(21)22)12-19-7-9-23-10-8-19/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQYFNUXOVPXKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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